![molecular formula C10H14Cl2N4 B2388360 4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride CAS No. 1049720-38-8](/img/structure/B2388360.png)

4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

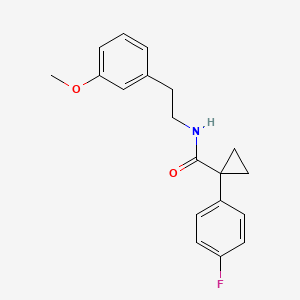

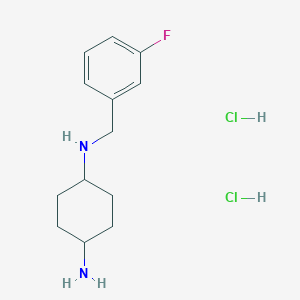

“4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride” is a compound that has been receiving increased attention in the scientific community. It is an intermediate useful in organic synthesis and other chemical processes . This compound is related to a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have been synthesized and evaluated for their anticancer properties .

Synthesis Analysis

The synthesis of related compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been reported. These hybrids were successfully synthesized and their structures were established by NMR and MS analysis . The synthesis methods of 1,2,4-triazoles have been reviewed, featuring high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The structures of related 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Further structural analysis can be performed using techniques such as X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related 1,2,4-triazole derivatives have been described. For instance, the corresponding compound was heated in an oil bath with a suitable primer amine at reflux temperature for 2 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using IR and NMR spectroscopy . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .科学研究应用

- A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their anticancer activity . Some of these hybrids exhibited potent inhibitory effects against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, the most potent compounds demonstrated weak cytotoxic effects toward normal cells, making them promising candidates for further development.

- 1,2,4-Triazole derivatives, including [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride, have been explored for their antimicrobial properties . These compounds exhibit a broad spectrum of activity against bacteria and fungi, making them potential candidates for novel antimicrobial agents.

- Computational studies have suggested that 1,2,4-triazole derivatives may inhibit oxidoreductase enzymes, which play crucial roles in cellular processes . In particular, interactions with active site residues enhance antibacterial and antifungal activities.

- 1,2,4-Triazole derivatives have been explored as potential analgesics, antiseptics, diuretics, and antidiabetic agents . Further research could uncover additional therapeutic uses for this compound.

Anticancer Properties

Antimicrobial Activity

Oxidoreductase Inhibition

Other Therapeutic Applications

作用机制

Target of Action

Similar compounds, such as 1,2,4-triazole hybrids, have shown inhibitory activities against cancer cell lines .

Mode of Action

It’s worth noting that related 1,2,4-triazole hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The induction of apoptosis suggests that it may influence pathways related to cell growth and death .

Pharmacokinetics

The compound’s molecular weight of 26115 might suggest good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s action results in the inhibition of cancer cell proliferation, as evidenced by the cytotoxic activities of related 1,2,4-triazole hybrids against cancer cell lines .

未来方向

The results from studies on related compounds indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions for research and development involving “4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride”.

属性

IUPAC Name |

[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14;;/h1-4,7-8H,5-6,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUVNZZIICIIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CN2C=NC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)

![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)

![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2388289.png)

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)

![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)